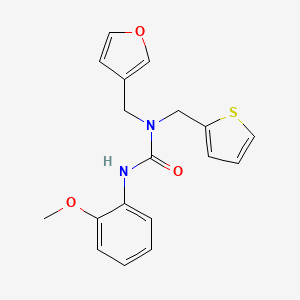

1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea" is a multifaceted molecule that incorporates structural elements from furan, thiophene, and phenyl groups linked through a urea moiety. This structure suggests potential for diverse chemical interactions and biological activities, given the presence of heterocyclic components known for their reactivity and the urea linkage which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related thiourea derivatives often involves the reaction of an amine with an isothiocyanate or the use of carbonyl chloride in multi-component reactions. For instance, the synthesis of 1-benzyl-3-furoyl-1-phenylthiourea involved vibrational spectroscopy and multinuclear NMR for characterization . Similarly, a multi-component synthesis approach was used to create highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, indicating that a similar strategy could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by the presence of intramolecular hydrogen bonds and a U-shaped conformation, as seen in the case of 1-benzyl-3-furoyl-1-phenylthiourea . The geometrical parameters obtained from XRD studies of similar compounds show good agreement with computed values, suggesting that computational methods could be used to predict the structure of "1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea" .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, including electrophilic aromatic substitution as seen in the bromination of furan derivatives . The presence of methoxy and thiophene groups in the compound could influence its reactivity in such substitution reactions. Additionally, the furan and thiophene rings in the compound may undergo reactions typical of five-membered heterocycles, such as addition reactions with isocyanides and acetylenedicarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the melting and boiling points of the compound . The electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's reactivity and stability, as seen in the study of 1-benzyl-3-furoyl-1-phenylthiourea . The compound's potential for non-linear optical behavior and its molecular electrostatic potential map could also be of interest for materials science applications .

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives : Abdelrazek et al. (2010) detailed the synthesis of novel pyridine and naphthyridine derivatives, initiating from compounds similar to the one . This research highlights the compound's utility as a precursor in synthesizing complex heterocyclic structures, which are pivotal in pharmaceutical development (Abdelrazek et al., 2010).

Antimicrobial Activity : Donlawson et al. (2020) synthesized a compound closely related to "1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea" and tested its bioactivity against various pathogens. The study indicates a broad spectrum of activity, suggesting the compound's potential as a lead for developing new antimicrobial agents (Donlawson et al., 2020).

Material Science Applications : Koza and Balcı (2011) reported on the synthesis of a novel class of compounds, demonstrating the versatility of furan- and thiophene-based ureas in material science, particularly in creating new molecular architectures with unique properties (Koza & Balcı, 2011).

Pharmacological Potential : Alabi et al. (2020) explored the antibacterial and antifungal activities of urea and thiourea derivatives, showcasing the compound's relevance in discovering new bioactive molecules with potential therapeutic applications (Alabi et al., 2020).

Propriétés

IUPAC Name |

1-(furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-17-7-3-2-6-16(17)19-18(21)20(11-14-8-9-23-13-14)12-15-5-4-10-24-15/h2-10,13H,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOULGKIPSGCARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)